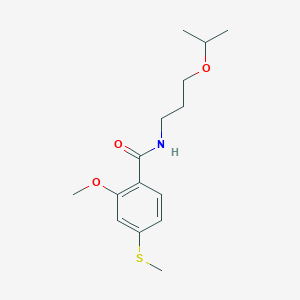![molecular formula C12H12BrN3OS B5188885 N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5188885.png)
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is believed to involve the modulation of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. This compound has been shown to enhance the activity of GABA(A) receptors by increasing the frequency of channel opening events.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its modulation of GABA(A) receptors, it has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have neuroprotective effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine is its potential as a modulator of GABA(A) receptors, which are important targets for the treatment of neurological disorders. However, one limitation is its relatively low potency compared to other GABA(A) receptor modulators. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Another area of interest is its potential as a tool for studying the role of GABA(A) receptors in the central nervous system. Further studies are needed to determine its selectivity and specificity for different subtypes of GABA(A) receptors. Finally, further studies are needed to optimize the synthesis of this compound and to develop more potent derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzylthiocyanate. This intermediate is then reacted with allylamine to form N-allyl-4-bromobenzylthiocarbamate. Finally, this compound is cyclized with hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
N-allyl-5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a modulator of GABA(A) receptors. GABA(A) receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. This compound has been shown to enhance the activity of GABA(A) receptors, making it a potential candidate for the development of new drugs for these disorders.
Propiedades
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-2-7-14-12-16-15-11(18-12)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWFQTOZBKDEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)

![allyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5188837.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)




![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5188875.png)
![N-[2-(3-chlorophenyl)ethyl]-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188887.png)
![butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5188898.png)
